molecular formula C11H14ClNO2 B3015238 Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride CAS No. 212958-77-5

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride

Cat. No.: B3015238
CAS No.: 212958-77-5
M. Wt: 227.69
InChI Key: DSWUNNVFNAJVCA-UHFFFAOYSA-N
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Description

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is a chemical compound belonging to the tetrahydroisoquinoline family. This family of compounds is known for its diverse biological activities and is found in various natural products and synthetic derivatives.

Mechanism of Action

Target of Action

The primary target of Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride (1MeTIQ) is the dopamine (DA) receptors in the brain . It interacts with the agonistic conformation of these receptors . Dopamine receptors play a crucial role in regulating various brain functions, including mood, reward, and motor control.

Mode of Action

1MeTIQ inhibits the formation of 3,4-dihydroxyphenylacetic acid (DOPAC), a major metabolite of dopamine . It also reduces the production of free radicals and shifts dopamine catabolism toward catechol-O-methyltransferase (COMT)-dependent O-methylation . Furthermore, 1MeTIQ inhibits both monoamine oxidase A (MAO-A) and B (MAO-B) enzymatic activities .

Biochemical Pathways

The compound affects the dopamine metabolic pathway by inhibiting the formation of DOPAC and shifting the catabolism of dopamine toward COMT-dependent O-methylation . This results in increased levels of dopamine in the brain . The inhibition of MAO-A and B enzymes also contributes to the increase in monoamine neurotransmitter levels .

Pharmacokinetics

It is known that following systemic administration in rats, 1metiq produces effects similar to imipramine , suggesting it has good bioavailability.

Result of Action

The molecular and cellular effects of 1MeTIQ’s action include increased levels of dopamine and other monoamine neurotransmitters in the brain . This leads to neuroprotective effects and the ability to antagonize the behavioral syndrome produced by neurotoxins . It also exhibits antidepressant-like effects .

Action Environment

While specific environmental factors influencing the action, efficacy, and stability of 1MeTIQ are not detailed in the search results, it is known that endogenous substances like 1MeTIQ can have their effects modulated by various factors, including the physiological state of the organism, presence of other substances, and environmental stressors

Biochemical Analysis

Biochemical Properties

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules. It has been reported to inhibit the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Cellular Effects

This compound has been found to have significant neuroprotective activity . It can interact with agonistic conformation of dopamine (DA) receptors . It has the ability to antagonize the behavioral syndrome produced by well-known neurotoxins .

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It has been found to inhibit the activity of monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters . It also has free radicals scavenging properties, and antagonism to the glutamatergic system may play an essential role in neuroprotection .

Temporal Effects in Laboratory Settings

It has been reported that this compound demonstrates significant neuroprotective activity .

Dosage Effects in Animal Models

In animal models, this compound has been found to produce an antidepressant-like effect similar to the effect of imipramine

Metabolic Pathways

This compound is involved in several metabolic pathways. It inhibits the formation of 3,4-dihydroxyphenylacetic acid, a major metabolite of dopamine . It also inhibits both MAO-A and B enzymes activity and increases neurotransmitters levels in the brain .

Comparison with Similar Compounds

Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride can be compared with other tetrahydroisoquinoline derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSWUNNVFNAJVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

212958-77-5
Record name methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 2-(tert-butyoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid (0.500 g, 1.80 mmol), potassium carbonate (0.324 g, 2.34 mmol), and iodomethane (0.384 g, 2.70 mmol) in 3 mL of DMF was stirred at rt for 3 hours. The mixture was diluted with ethyl acetate, washed with saturated aqueous sodium bicarbonate and brine, dried over sodium sulfate, filtered, and concentrated in vacuo. To a solution of the resultant residue (0.400 g, 1.37 mmol) was added 4 N HCl in dioxane (2.06 mL, 8.22 mmol). After 2 hours, the reaction was concentrated in vacuo to provide the title compound as a beige solid that gave a mass ion (ES+) of 192.2. This crude intermediate was used to prepare Example 12, by the procedure described for Example 1.
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0.5 g
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0.324 g
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0.384 g
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3 mL
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0.4 g
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2.06 mL
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